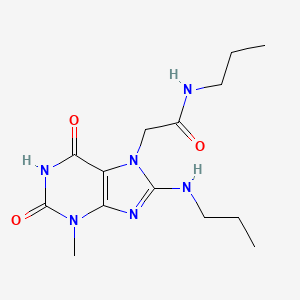

2-(3-methyl-2,6-dioxo-8-(propylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. In the case of N-((Diphenylamino)methyl)acetamide, the synthesis was achieved using the Mannich reaction, which is a method of synthesizing beta-amino ketones and aldehydes. This compound was then used to prepare complexes with cerium(IV), thorium(IV), and dioxouranium(VI). The synthesis process involved chelation, where the ligand bonded through the carbonyl oxygen and azomethine nitrogen, suggesting a bidentate chelation pattern. The geometry of the complexes was determined to be hexa-coordinate based on spectral and magnetic studies .

Molecular Structure Analysis

The molecular structure of compounds like N-((Diphenylamino)methyl)acetamide is crucial for understanding their reactivity and interaction with biological systems. The characterization of these compounds and their metal complexes was performed using elemental analysis and various spectral studies, which likely included techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and possibly X-ray crystallography. These techniques provide insights into the bonding patterns and the overall three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through their interaction with biological systems. The metal complexes of N-((Diphenylamino)methyl)acetamide were screened for antibacterial, antifungal, and anticancer activities. The positive results indicate that these compounds can interact with biological targets, which may involve various types of chemical reactions, such as coordination to metal centers in enzymes or intercalation into DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, the properties were inferred from spectroscopic and elemental analysis data. These properties are essential for understanding the compound's behavior in different environments, such as solubility, stability, and reactivity. The biological activity of these compounds was also assessed against a panel of bacteria, and a quantitative structure-activity relationship (QSAR) was interpreted, correlating biological activity with molecular refractive index parameters (M(R)) and Hammett substituent constants (sigma) .

Case Studies and Applications

The antimicrobial activities of the synthesized compounds were evaluated in vitro, providing a case study of their potential therapeutic applications. The compounds were tested against both Gram-positive and Gram-negative bacteria, with purinthol serving as a control antibiotic drug. The results of these studies could lead to the development of new antimicrobial agents. Additionally, the QSAR analysis offers a method to predict the biological activity of related compounds, which is valuable for drug discovery and development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of purine derivatives, showing antimicrobial activities against a spectrum of Gram-positive and Gram-negative bacteria. These compounds offer a promising avenue for the development of new antimicrobial agents, highlighting the significance of structural modifications in enhancing biological activities (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Anticancer Effects

Studies have synthesized new mercapto xanthine derivatives, examining their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These findings underscore the potential of purine-based compounds in cancer therapy, particularly for their ability to inhibit oncogenic tyrosine kinases (Haider N. Sultani et al., 2017).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds, such as anilidoquinoline derivatives, has shown significant antiviral and antiapoptotic effects, offering insights into therapeutic strategies for diseases like Japanese encephalitis. These studies exemplify the broader utility of purine derivatives in developing treatments for viral diseases (Joydeep Ghosh et al., 2008).

Eigenschaften

IUPAC Name |

2-[3-methyl-2,6-dioxo-8-(propylamino)purin-7-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O3/c1-4-6-15-9(21)8-20-10-11(17-13(20)16-7-5-2)19(3)14(23)18-12(10)22/h4-8H2,1-3H3,(H,15,21)(H,16,17)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHUXXJDBIKUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(=O)NCCC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)